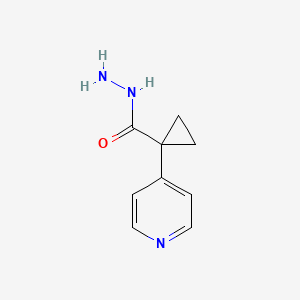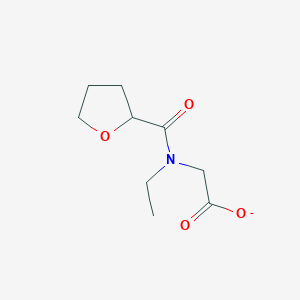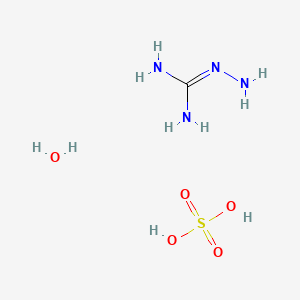
1-(Pyridin-4-yl)cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)cyclopropanecarbohydrazide is a compound that belongs to the class of cyclopropane derivatives It features a cyclopropane ring attached to a pyridine ring via a carbohydrazide linkage
Métodos De Preparación
The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the Knoevenagel condensation of 2-furfuraldehyde with malonic acid to form a key intermediate. This intermediate is then subjected to further reactions, including condensation with heteroaryl or aryl aldehydes in the presence of zinc oxide nanoparticles in ethanol, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Pyridin-4-yl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as zinc oxide nanoparticles. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Industry: Its unique chemical structure makes it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 1-(Pyridin-4-yl)cyclopropanecarbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
1-(Pyridin-4-yl)cyclopropanecarbohydrazide can be compared with other similar compounds, such as:
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds also feature a pyridine ring and have shown various biological activities, including antiviral and antiproliferative properties.
1-(Pyridin-4-yl)pyrrolidin-2-one: This compound has been identified as a novel antimalarial agent through phenotypic screening.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
1-pyridin-4-ylcyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C9H11N3O/c10-12-8(13)9(3-4-9)7-1-5-11-6-2-7/h1-2,5-6H,3-4,10H2,(H,12,13) |
Clave InChI |
USXBDUJLWKYLGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=NC=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)







![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)


![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
